5-Hydroxy-2-nitropyridine
Overview
Description
5-Hydroxy-2-nitropyridine is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the pyridine ring. This compound is known for its yellow crystalline appearance and is primarily used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
5-Hydroxy-2-nitropyridine, also known as 6-nitropyridin-3-ol, is a chemical compound with the empirical formula C5H4N2O3 It is primarily used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis or modification of active pharmaceutical ingredients.
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in hot water and alkali solutions, but insoluble in most organic solvents .
Molecular Mechanism
It is known that the compound can undergo a [1,5] sigmatropic shift, which is not an electrophilic aromatic substitution .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperature and pressure, and it should be stored in a cool, dry place, away from light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitropyridine typically involves the nitration of 2-hydroxypyridine. One common method includes the reaction of 2-hydroxypyridine with nitric acid in the presence of sulfuric acid, which facilitates the nitration process. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is often subjected to purification techniques such as recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 5-Amino-2-hydroxypyridine.
Substitution: Various substituted pyridines depending on the substituent used.
Oxidation: 5-Nitro-2-pyridone.
Scientific Research Applications
5-Hydroxy-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Hydroxy-5-nitropyridine
- 4-Hydroxy-3-nitropyridine
- 2-Hydroxy-3-methyl-5-nitropyridine
- 2-Chloro-5-nitropyridine
Comparison: 5-Hydroxy-2-nitropyridine is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties that make it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
6-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFLBSBHQDJFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376515 | |
Record name | 5-Hydroxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15206-26-5 | |
Record name | 5-Hydroxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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